molecular formula C11H10O3 B14323526 Methyl 1-phenylprop-2-yn-1-yl carbonate CAS No. 104846-76-6

Methyl 1-phenylprop-2-yn-1-yl carbonate

Cat. No.: B14323526
CAS No.: 104846-76-6
M. Wt: 190.19 g/mol
InChI Key: PBDCLQMCYBASHE-UHFFFAOYSA-N
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Description

Methyl 1-phenylprop-2-yn-1-yl carbonate (CAS: Not explicitly provided; structure inferred from ) is an organic compound featuring a phenyl group attached to a propargyl alcohol backbone esterified with a methyl carbonate group. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol. The compound is synthesized via reaction of 1-phenyl-2-propyn-1-ol with methyl chloroformate, yielding an 85% isolated product after column chromatography . Key spectral data include:

  • ¹H NMR: δ 7.55–7.36 (5H, aromatic), 6.28 (1H, d), 3.80 (3H, s, OCH₃), 2.71 (1H, d, alkyne proton).
  • ¹³C NMR: Peaks at 154.9 (carbonate C=O), 135.8 (quaternary aromatic C), and 76.5–79.6 (alkyne carbons) .

The compound serves as a precursor in palladium-catalyzed cyclization reactions to synthesize furan derivatives, demonstrating its utility in organic synthesis .

Properties

CAS No.

104846-76-6

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 1-phenylprop-2-ynyl carbonate

InChI

InChI=1S/C11H10O3/c1-3-10(14-11(12)13-2)9-7-5-4-6-8-9/h1,4-8,10H,2H3

InChI Key

PBDCLQMCYBASHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC(C#C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-phenylprop-2-yn-1-yl carbonate can be synthesized through the reaction of methyl chloroformate with 1-phenylprop-2-yn-1-ol in the presence of a base such as pyridine. The reaction typically takes place at room temperature and yields the desired carbonate compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenylprop-2-yn-1-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-phenylprop-2-yn-1-yl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-phenylprop-2-yn-1-yl carbonate involves its interaction with various molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol, which can then participate in further biochemical reactions. The phenylpropynyl moiety may interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Structural Analogues: Substituted Phenyl Propargyl Derivatives

Compound Name Molecular Formula Key Structural Features Applications/Reactivity References
Methyl 1-phenylprop-2-yn-1-yl carbonate C₁₁H₁₀O₃ Phenyl, propargyl, methyl carbonate Cyclization reactions to furans
3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate C₁₁H₁₁FO₃ 3-Fluorophenyl, propenyl, methyl carbonate Medicinal chemistry, materials science
1-Chloropropan-2-yl methyl carbonate C₅H₉ClO₃ Chlorine substituent, propane backbone Research applications

Key Differences :

  • Bond Saturation : The propenyl group (C=C) in the fluorinated compound reduces alkyne-specific reactivity (e.g., click chemistry), unlike the triple bond in the target compound .
  • Halogenation : The chlorine in 1-chloropropan-2-yl methyl carbonate increases polarity and toxicity risks, limiting its biological applications compared to the phenylpropargyl derivative .

Functional Group Variations: Carbonate vs. Carbamate/Phosphonate

Compound Name Molecular Formula Functional Group Key Properties References
This compound C₁₁H₁₀O₃ Methyl carbonate Ester hydrolysis, cyclization
Methyl N-(1-phenylpropan-2-yl)carbamate C₁₁H₁₃NO₂ Carbamate (N-linked) Neurochemical interactions
Ethyl phenyl prop-1-en-2-ylphosphonate C₁₁H₁₅O₃P Phosphonate Materials science, flame retardants

Key Differences :

  • Carbamates : The amine group in carbamates enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes) compared to carbonates .
  • Phosphonates : The phosphorus center in phosphonates confers stability against hydrolysis, making them suitable for industrial applications, unlike the more labile carbonate group .

Positional Isomers and Chain Length Variants

Compound Name Molecular Formula Structural Variation Impact on Reactivity References
This compound C₁₁H₁₀O₃ Propargyl (C≡C) at C2 Alkyne-specific reactions
Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride C₁₁H₁₂ClNO Extended alkyne chain (C≡C at C3) Altered steric effects, binding affinity

Key Differences :

  • Chain Length : Extended alkynes (e.g., but-3-yn-1-yl) may reduce steric hindrance, improving substrate accessibility in catalytic reactions .

Key Insights :

  • The target compound lacks explicit hazard data, but structurally similar compounds (e.g., phenol derivatives) exhibit significant toxicity, necessitating caution .

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